molecular formula C14H15N3O2 B6353449 4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214662-63-1

4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6353449
CAS No.: 1214662-63-1
M. Wt: 257.29 g/mol
InChI Key: BTGPLKVLZKCBQX-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a fused imidazo[4,5-c]pyridine ring system, which is substituted with a 3-methylphenyl group and a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylphenylamine and pyridine derivatives.

  • Reaction Steps: The process involves multiple steps, including cyclization, oxidation, and carboxylation reactions.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions at different positions of the ring system can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidized derivatives may include hydroxyl and keto groups.

  • Reduced derivatives may feature amine or alcohol functionalities.

  • Substituted derivatives can have a wide range of functional groups depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds, while the imidazo[4,5-c]pyridine ring system can participate in π-π interactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridines: These compounds share the fused ring system but may have different substituents.

  • Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.

Properties

IUPAC Name

4-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-3-2-4-9(5-8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGPLKVLZKCBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(N2)C(=O)O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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